REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([C:11]2[CH:12]=[N:13][C:14]([O:17][CH2:18][C:19](=[O:24])NCOC)=[N:15][CH:16]=2)=[O:10])=[CH:4][CH:3]=1.[CH2:25]([Mg]Br)[CH3:26]>C1COCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]([C:11]2[CH:16]=[N:15][C:14]([O:17][CH2:18][C:19](=[O:24])[CH2:25][CH3:26])=[N:13][CH:12]=2)=[O:10])=[CH:6][CH:7]=1
|
Name
|
2-[(Methoxymethylcarbamoyl)methoxy]pyrimidine-5-carboxylic acid (4-fluorophenyl)amide
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Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C=1C=NC(=NC1)OCC(NCOC)=O
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
Grignard reagent
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining internal reaction temperature between 0° C. and 5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled back to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to ambient temperature
|
Type
|
WAIT
|
Details
|
held for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 0.1 M HCl
|
Type
|
ADDITION
|
Details
|
diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 36 mg of yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by SiO2 chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)NC(=O)C=1C=NC(=NC1)OCC(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |